molecular formula C16H14F3N B8290173 6-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline CAS No. 893740-60-8

6-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B8290173
M. Wt: 277.28 g/mol
InChI Key: LUVYCRMVKRABJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946212B2

Procedure details

630 mg 6-(4-Trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one were dissolved in 10 ml tetrahydrofuran. 4.76 ml lithium aluminiumhydride 1M solution in tetrahydrofuran were added and the reaction mixture stirred for one hour at room temperature. Then 100 μl water and 100 μl 15% sodium hydroxide solution were added to the ice cooled reaction mixture. Then the reaction mixture was filtered off insoluble salts, and the filtrate evaporated under reduced pressure to obtain 485 mg 6-(4-Trifluoromethyl-phenyl)-1,2,3,4-tetrahydro-quinoline.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[NH:15][C:14](=O)[CH2:13][CH2:12]3)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[F:21][C:2]([F:1])([F:20])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[NH:15][CH2:14][CH2:13][CH2:12]3)=[CH:7][CH:8]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C=C2CCC(NC2=CC1)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.76 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
O
Name
Quantity
100 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered off insoluble salts
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C=C2CCCNC2=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 485 mg
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.